molecular formula C18H18N6S B4789146 5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4789146
M. Wt: 350.4 g/mol
InChI Key: HJHFIFFUMLWCSP-UHFFFAOYSA-N
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Description

5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex heterocyclic compound that features a combination of pyrazole, quinoline, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from commercially available precursors. One common approach is the condensation of 3-(tert-butyl)-1H-pyrazole-5-amine with 5-quinolinecarboxaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under basic conditions to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction kinetics and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter cellular pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of pyrazole, quinoline, and triazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-tert-butyl-1H-pyrazol-3-yl)-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6S/c1-18(2,3)15-10-13(20-21-15)16-22-23-17(25)24(16)14-8-4-7-12-11(14)6-5-9-19-12/h4-10H,1-3H3,(H,20,21)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHFIFFUMLWCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C2=NNC(=S)N2C3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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